molecular formula C7H7NS B2569036 5-Ethyl-2-ethynyl-1,3-thiazole CAS No. 1860399-05-8

5-Ethyl-2-ethynyl-1,3-thiazole

Cat. No.: B2569036
CAS No.: 1860399-05-8
M. Wt: 137.2
InChI Key: MTDZZIUILYEFJG-UHFFFAOYSA-N
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Description

5-Ethyl-2-ethynyl-1,3-thiazole is a useful research compound. Its molecular formula is C7H7NS and its molecular weight is 137.2. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-ethynyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-3-6-5-8-7(4-2)9-6/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDZZIUILYEFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization Via the Ethynyl Group:the Terminal Alkyne is Arguably the Most Versatile Handle for Derivatization.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This reaction is highly efficient and regioselective, allowing for the coupling of the alkyne with a wide array of organic azides to form a stable 1,2,3-triazole ring. This strategy has been used to generate libraries of thiazole (B1198619) derivatives for biological screening. nih.gov

Sonogashira Coupling: Further cross-coupling reactions with various aryl or vinyl halides can be performed to generate a diverse set of internal alkynes. wikipedia.orgnih.gov

Alkyne Hydrofunctionalization: The addition of E-H bonds (where E = C, O, N, S) across the alkyne can introduce new functional groups. scispace.com

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions to build more complex fused ring systems.

Derivatization Via Thiazole Ring Functionalization:modification of the Thiazole Core Itself Provides Another Dimension for Library Synthesis.

C-H Borylation and Subsequent Cross-Coupling: A powerful strategy involves the regioselective iridium-catalyzed C-H borylation of the C-4 position. The resulting boronic ester is a versatile intermediate that can undergo a wide range of Suzuki-Miyaura cross-coupling reactions with numerous (hetero)aryl halides, providing access to a large library of 4-aryl-substituted analogues. acs.org

Electrophilic Halogenation and Cross-Coupling: As previously mentioned, halogenation at the C-4 position opens the door to a suite of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), each capable of introducing a different class of substituents. eie.gr

Multi Component Reactions:one Pot, Multi Component Reactions Starting from Simpler Precursors Can Also Be Envisioned to Rapidly Build Complexity Around the Thiazole Core. the Hantzsch Thiazole Synthesis, the Classical Method for Forming the Thiazole Ring, Allows for Variation at the 2, 4, and 5 Positions by Choosing Different Starting Materials E.g., α Haloketones and Thioamides .nih.govsciencescholar.us

A combinatorial approach, where libraries of azides are reacted with the parent alkyne, and a separate library of boronic acids is coupled to the 4-bromo analogue, could rapidly generate a large and diverse matrix of novel compounds based on the 5-ethyl-2-ethynyl-1,3-thiazole scaffold.

Advanced Material Science Applications of Ethynyl Thiazole Derivatives

Exploration of Electronic and Optical Properties of Ethynyl (B1212043) Thiazoles

The electronic and optical properties of ethynyl thiazole (B1198619) derivatives are fundamentally linked to their molecular structure. The thiazole ring, being an electron-accepting heterocycle, influences the electron density distribution within the molecule. nih.govresearchgate.net The introduction of an ethynyl (–C≡C–) group extends the π-conjugation, which can lead to a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. researchgate.net

Theoretical studies on related systems have shown that the nature and position of substituents on the thiazole ring can further modulate these properties. researchgate.net For instance, electron-donating or electron-withdrawing groups can fine-tune the energy levels of the frontier molecular orbitals (HOMO and LUMO). The planarity of the molecule, enhanced by the linear ethynyl linker, promotes intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices. manchester.ac.uk

Key Electronic and Optical Properties of Thiazole Derivatives:

PropertyDescriptionSignificance in Material Science
Electron Affinity The ability of the molecule to accept an electron. Thiazoles generally possess good electron affinity due to the electron-withdrawing imine (C=N) group. nih.govscience.govCrucial for developing n-type semiconductors for organic electronics.
Ionization Potential The energy required to remove an electron from the molecule. This is related to the HOMO energy level.Determines the hole-injection and transport properties in p-type semiconductors.
Band Gap The energy difference between the HOMO and LUMO. The ethynyl group tends to lower the bandgap. manchester.ac.ukDictates the absorption and emission wavelengths, which is important for optoelectronic devices.
Luminescence The emission of light upon excitation. Thiazole derivatives can exhibit fluorescence and phosphorescence. scientificarchives.comEssential for applications in OLEDs, sensors, and bio-imaging.
Nonlinear Optical (NLO) Properties The ability of a material to alter the properties of light passing through it. The dipolar nature of the thiazole ring can contribute to NLO activity. nycu.edu.twPotential for use in optical communications and data processing.

This table is generated based on general properties of thiazole derivatives and may not be fully representative of 5-Ethyl-2-ethynyl-1,3-thiazole.

Applications in Organic Electronic Devices

The tunable electronic properties of ethynyl thiazole derivatives make them promising candidates for various organic electronic devices.

In OLEDs, materials are needed that can efficiently emit light upon the recombination of electrons and holes. Thiazole-based compounds have been investigated as emitters and host materials in OLEDs. nih.govresearchgate.net The introduction of an ethynyl linker can enhance the photoluminescence quantum yield and allow for tuning of the emission color. By modifying the substituents on the thiazole ring, it is possible to achieve emission across the visible spectrum. mdpi.com

Thiazole-containing polymers and small molecules have been extensively used in organic solar cells, often as electron-acceptor materials. researchgate.netnih.gov The electron-deficient nature of the thiazole ring facilitates the separation of excitons (electron-hole pairs) generated by light absorption. nankai.edu.cnresearchgate.net The broad absorption spectra and good charge transport characteristics of some thiazole derivatives contribute to higher power conversion efficiencies in OPVs.

OFETs are the fundamental building blocks of organic integrated circuits. Thiazole-based organic semiconductors have been employed as the active channel material in OFETs, demonstrating both p-type and n-type behavior. nih.govnih.gov The rigid structure imparted by the ethynyl group can promote better molecular packing in thin films, leading to higher charge carrier mobilities. manchester.ac.ukresearchgate.net

Development of Thiazole-Based Polymers and Copolymers

The ethynyl group in this compound serves as a reactive site for polymerization reactions, such as Sonogashira cross-coupling. manchester.ac.uk This allows for the synthesis of conjugated polymers and copolymers where the thiazole unit is incorporated into the polymer backbone. These polymers can exhibit interesting electronic and optical properties derived from the extended conjugation along the chain.

The properties of these thiazole-based polymers can be tailored by copolymerizing the ethynyl thiazole monomer with other aromatic or heteroaromatic units. This approach allows for fine-tuning of the bandgap, solubility, and film-forming properties of the resulting materials, making them suitable for a wide range of applications in organic electronics. science.gov

Luminescent Materials and Metal-Organic Frameworks (MOFs) / Coordination Polymers (CPs)

The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making ethynyl thiazole derivatives attractive ligands for the construction of luminescent materials, Metal-Organic Frameworks (MOFs), and Coordination Polymers (CPs). mdpi.com

These materials consist of metal ions or clusters connected by organic linkers. The incorporation of thiazole-based linkers can lead to frameworks with interesting photophysical properties, such as fluorescence and phosphorescence. scientificarchives.comnih.gov The luminescent properties of these MOFs and CPs can be sensitive to the presence of certain molecules or ions, making them promising candidates for chemical sensors. acs.org The ethynyl group can also participate in the formation of the framework or be used for post-synthetic modification to introduce additional functionalities.

Examples of Thiazole-Containing Ligands in MOFs and CPs:

Ligand TypeMetal Ion ExamplesPotential Applications
Thiazole-carboxylateZn(II), Cd(II), LanthanidesLuminescent sensing, catalysis
Pyridyl-thiazoleZn(II), Cu(II), Ag(I)Gas storage, separation
Thiazolo[5,4-d]thiazole derivativesZn(II), Cd(II)Chemical sensors, OLEDs

This table provides examples of related thiazole-based ligands and is for illustrative purposes.

Sensor Technologies (e.g., Chemosensors)

Detailed research findings on the application of this compound in sensor technologies are not available in the current body of scientific literature. Consequently, no data tables or specific research outcomes can be presented.

Exploration of Biological Activities and Molecular Interactions of Ethynyl Thiazole Scaffolds in Vitro Studies

Mechanistic Studies of Antimicrobial Action (In Vitro)

Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. In vitro studies have been crucial in elucidating the molecular mechanisms underlying their action against various pathogens.

Antibacterial Activity: Investigating Molecular Targets in Bacterial Pathways

Thiazole (B1198619) derivatives have been shown to exert their antibacterial effects by targeting essential bacterial enzymes and proteins. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, leading to cytoplasm leakage and cell death. Key molecular targets identified in various bacterial pathways include DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. Specifically, the GyrB subunit of DNA gyrase, which contains a highly conserved ATP binding site, has been identified as a favorable target. Certain thiazole derivatives have demonstrated the ability to inhibit both GyrB and ParE (the ATPase subunit of topoisomerase IV) simultaneously.

Other identified targets include β-ketoacyl-acyl carrier protein synthase III (ecKASIII or FabH), an enzyme essential for fatty acid synthesis in both Gram-positive and Gram-negative bacteria, and penicillin-binding proteins (PBPs), which are involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Table 1: Investigated Molecular Targets of Thiazole Derivatives in Bacteria (In Vitro)
Molecular TargetBacterial PathwayMode of ActionReferences
DNA Gyrase (GyrB subunit)DNA Replication & SupercoilingInhibition of ATPase activity nih.gov
Topoisomerase IV (ParE subunit)DNA DecatenationInhibition of ATPase activity nih.gov
β-ketoacyl-acyl carrier protein synthase III (FabH)Fatty Acid BiosynthesisEnzyme inhibition mdpi.com
Penicillin-Binding Protein 4 (PBP4)Peptidoglycan Synthesis (Cell Wall)Target binding and inhibition nih.gov

Antifungal Activity and Target Identification

The antifungal action of thiazole scaffolds is often linked to their ability to disrupt the integrity of the fungal cell membrane or cell wall. A primary molecular target identified for many antifungal thiazole derivatives is lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. Molecular docking studies have suggested that thiazole compounds can interact with key amino acid residues, such as Tyr118 and Tyr132, within the active site of CYP51. Some studies indicate that the mechanism of action may be related to interference with the fungal cell wall structure, the cell membrane, or both.

Table 2: Antifungal Activity and Targets of Thiazole Derivatives (In Vitro)
Fungal SpeciesThiazole Derivative TypeObserved Effect/ActivityPotential Molecular TargetReferences
Candida albicansThiazole derivatives containing a cyclopropane (B1198618) systemStrong inhibitory activity (MIC: 0.008–7.81 µg/mL)Fungal cell wall and/or cell membrane jpionline.orgacs.org
Histoplasma capsulatumAminothiazole derivative (41F5)Fungistatic activity (IC50: 0.87 μM)Not specified researchgate.net
Various Candida spp.Heteroaryl(aryl) thiazole derivativesInhibition of lanosterol-C14α-demethylase (CYP51)Lanosterol-C14α-demethylase (CYP51) nih.govnih.gov

Antiviral Mechanisms and Inhibitory Effects

Thiazole derivatives have emerged as a versatile class of compounds with inhibitory effects against a wide range of viruses, including both RNA and DNA viruses. tandfonline.comresearchgate.net Their mechanisms of action are diverse and often involve the inhibition of crucial viral enzymes necessary for replication and propagation. For instance, certain thiazole compounds have been identified as inhibitors of flaviviral proteases, such as the NS2B-NS3 protease of Dengue and Japanese encephalitis viruses, which are essential for processing the viral polyprotein. tandfonline.com

More recently, with the emergence of SARS-CoV-2, thiazole-based derivatives have been investigated as inhibitors of the main protease (Mpro or 3CLpro), a key enzyme in the viral replication cycle. tandfonline.com Molecular modeling studies suggest these compounds can bind to the active site of the protease, interacting with key residues like His41 and Glu166. tandfonline.com Other antiviral mechanisms for thiazole-related compounds include the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide biosynthesis, which can affect viruses such as flaviviruses. mdpi.com

Table 3: Antiviral Activity of Thiazole Derivatives (In Vitro)
VirusThiazole Derivative TypeMolecular Target/MechanismObserved Activity (IC50)References
SARS-CoV-2N-(substituted-thiazol-2-yl)cinnamamide analogsMain Protease (Mpro/3CLpro) Inhibition14.7 - 22.61 µM tandfonline.com
Dengue Virus (DENV)Novel thiazole compoundsNS2B-NS3 Protease InhibitionLow micromolar range tandfonline.com
Yellow Fever VirusThiazole-urea moietyEnvelope Protein Interaction (putative)0.9 µM jptcp.com
Hepatitis C Virus (HCV)Thiazole derivativesInhibition of viral replicationNot specified tandfonline.comresearchgate.net

Antiprotozoal Efficacy and Biological Pathways (e.g., against Giardia lamblia)

Protozoan infections remain a significant global health issue, and the development of new therapeutic agents is crucial due to rising drug resistance. Thiazole derivatives have shown promising efficacy against several protozoan parasites. In particular, studies have focused on their activity against Giardia lamblia (also known as Giardia intestinalis), the causative agent of giardiasis. researcher.life Research has demonstrated that novel 2-acylamino-5-nitro-1,3-thiazoles can exhibit potent giardicidal activity. For example, a methylcarbamate derivative showed an IC50 value in the nanomolar range, proving to be more potent than the reference drug metronidazole. mdpi.com While the precise biological pathways are still under investigation, the efficacy of nitrothiazoles suggests that mechanisms involving reductive activation of the nitro group within the anaerobic parasite may play a role, similar to other nitro-heterocyclic drugs.

Table 4: In Vitro Antiprotozoal Activity of Thiazole Derivatives against Giardia lamblia
Thiazole DerivativeStrainActivity (IC50)Reference Drug (IC50)References
Methylcarbamate derivative of 2-acylamino-5-nitro-1,3-thiazoleGiardia intestinalis10 nMMetronidazole (Not specified) mdpi.com
Nitro(benzo)thiazole acetamidesGiardia intestinalisNot specifiedNot specified researcher.lifenih.gov

Investigations into Anticancer Potentials (In Vitro)

The thiazole scaffold is a core component of several clinically approved anticancer drugs, such as Dasatinib. Its prevalence in oncology is due to its ability to interact with a variety of biological targets involved in cancer pathogenesis. In vitro studies have explored the anticancer potential of novel thiazole derivatives by examining their inhibitory effects on key enzymes that drive tumor growth, proliferation, and survival.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Topoisomerase II, VEGFR-2, COX)

The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit specific enzymes that are often overactive in cancer cells.

Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. mdpi.comnih.gov Thiazole derivatives have been designed as EGFR inhibitors, showing potent activity against cancer cell lines. nih.gov Dasatinib, a well-known anticancer drug, incorporates a thiazole ring and functions as a multi-targeted tyrosine kinase inhibitor.

Topoisomerase II (Topo II): This enzyme is essential for managing DNA tangles and supercoils during replication and transcription. Inhibiting Topo II leads to DNA damage and apoptosis in cancer cells. Several thiazolo[3,2-a]pyrimidine and pyrano[2,3-d]thiazole derivatives have been synthesized and evaluated as Topo II inhibitors. nih.govtandfonline.com Some of these compounds have demonstrated potent inhibitory activity, with IC50 values in the sub-micromolar range, surpassing the efficacy of standard drugs like Etoposide and Doxorubicin in vitro. tandfonline.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase receptor that mediates angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Numerous studies have focused on developing thiazole-based compounds as VEGFR-2 inhibitors. mdpi.comnih.gov Certain derivatives have shown significant inhibitory activity, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of reference inhibitors like Sorafenib and Sunitinib.

Cyclooxygenase (COX): The COX enzymes, particularly the inducible isoform COX-2, are involved in inflammation and have been implicated in the development and progression of several cancers. Thiazole derivatives have been investigated as inhibitors of both COX-1 and COX-2. tandfonline.com Studies have identified compounds with potent and selective inhibition of COX-2, which is a desirable profile for both anti-inflammatory and potential anticancer agents. acs.orgresearchgate.net

Table 5: In Vitro Enzyme Inhibition by Anticancer Thiazole Derivatives
Enzyme TargetThiazole Derivative ClassInhibitory Activity (IC50)Reference Compound (IC50)References
VEGFR-2Thiazolotriazine derivative0.044 µMSunitinib (0.100 µM)
VEGFR-23-Nitrophenylthiazolyl derivative (4d)85.72% inhibitionSorafenib (86.93% inhibition) mdpi.com
Topoisomerase IIThiazolopyrimidine derivative (4c)0.23 µMEtoposide (0.32 µM), Doxorubicin (0.83 µM) tandfonline.com
COX-2Pyrazolyl-thiazolidinone derivative (16a)Selectivity Index: 134.6Celecoxib (Selectivity Index: 24.09) researchgate.net
COX-1N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (Compound 1)0.0556 µMNot specified tandfonline.com
EGFRPyrazolyl-thiazole derivative0.09 µMErlotinib (Not specified) researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Thiazole-containing compounds have demonstrated the ability to induce programmed cell death (apoptosis) and modulate the cell cycle in various cancer cell lines. nih.govmdpi.com Studies on novel 1,3-thiazole analogues have shown that these molecules can trigger apoptosis and cause cell cycle arrest, particularly in breast cancer cells. nih.govmdpi.com For instance, certain 2-(hydrazinyl)-1,3-thiazole derivatives have been reported to induce cell cycle arrest at the G1 stage. nih.gov Flow cytometry analyses have confirmed the pro-apoptotic effects of some thiazole derivatives, revealing a significant increase in both early and late-stage apoptotic cells compared to untreated controls. nih.gov This induction of apoptosis is a key mechanism behind the antiproliferative activity observed for this class of compounds. nih.gov

DNA Binding Interactions

The interaction with DNA is a mechanism through which some thiazole derivatives exert their cytotoxic effects. While direct binding data for 5-Ethyl-2-ethynyl-1,3-thiazole is unavailable, studies on other thiazole-based compounds have explored their DNA binding properties. For example, novel thiazole-based cyanoacrylamide derivatives have been investigated for their ability to interact with calf thymus DNA (CT-DNA). nih.gov These studies often employ fluorescence titration assays with ethidium (B1194527) bromide to determine the mode of binding, with a significant reduction in fluorescence intensity suggesting an intercalative mode of interaction. nih.gov Furthermore, the DNA cleavage activity of such compounds is assessed using gel electrophoresis, which can reveal their potential to induce single-strand or double-strand breaks in plasmid DNA. nih.gov

Cellular Pathway Perturbations in Cancer Cell Lines

The anticancer activity of thiazole derivatives is often linked to their ability to perturb critical cellular pathways in cancer cells. nih.gov A significant target for some 1,3-thiazole analogues is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow. mdpi.com Inhibition of VEGFR-2 by thiazole compounds can suppress the proliferation of cancer cells. mdpi.com Additionally, the pro-apoptotic activity of thiazole derivatives often involves the modulation of key signaling proteins. For example, some derivatives have been shown to influence the expression of apoptotic markers such as p53, Bax, and Bcl-2, and activate caspases, which are crucial executioners of apoptosis. nih.gov

Anti-Inflammatory Mechanisms at the Molecular Level (e.g., COX Enzyme Inhibition)

Thiazole and thiazolidinone scaffolds are recognized for their potential as anti-inflammatory agents, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. Various 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme, providing insights for the rational design of new and more effective anti-inflammatory agents. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Many thiazole derivatives exhibit significant antioxidant and radical scavenging properties. nih.govnih.gov The ability to neutralize reactive oxygen species (ROS) is crucial in combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of phenolic thiazoles, for instance, has been extensively evaluated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals. Quantum-chemical calculations and electrochemical studies have been used to further elucidate the structure-activity relationships and the electronic properties that contribute to the antioxidant potential of these compounds. researchgate.netnih.gov

Receptor Modulation and Antagonism Studies (e.g., Metabotropic Glutamate (B1630785) Subtype-5 (mGlu5) Receptor, TRPV1 Antagonism)

Ethynyl-thiazole scaffolds have been explored as modulators of key receptors in the central nervous system. Notably, derivatives of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine have been identified as potent and highly selective antagonists of the metabotropic glutamate subtype 5 (mGlu5) receptor. acs.orgnih.gov These antagonists bind to an allosteric site on the receptor, offering potential therapeutic benefits for conditions such as anxiety. acs.orgnih.gov

In the realm of pain management, thiazole analogues have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain perception. mdpi.comnih.gov Studies have identified dual antagonists that can inhibit both TRPA1 and TRPV1 channels, presenting a promising approach for the development of novel analgesic agents. mdpi.com The structure-activity relationship of these antagonists is often explored by modifying different regions of the pharmacophore to optimize potency and selectivity. mdpi.comnih.gov

Antitubercular Activity: Elucidating Molecular Targets

The thiazole scaffold is a promising framework for the development of new antituberculosis agents. nih.gov A diverse range of thiazole-containing hybrids has been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.netmdpi.com While the precise molecular targets can vary, one area of investigation has been the inhibition of enzymes essential for the survival of the bacterium. For example, some 2-aminothiazole (B372263) derivatives have been explored as potential inhibitors of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.gov Structure-activity relationship (SAR) studies are crucial in this field to optimize the potency of these compounds and to identify the key structural features required for effective antitubercular activity. nih.gov

Other Biologically Relevant Enzyme and Protein Target Engagement Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

The therapeutic potential of ethynyl (B1212043) thiazole scaffolds extends beyond the specific targets previously discussed, with significant in vitro research exploring their interactions with other biologically crucial enzymes and proteins. Notably, derivatives of the thiazole ring system have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in a range of pathological conditions.

Suppression of the acetylcholinesterase enzyme is a key strategy in the management of various neurological disorders, including Alzheimer's disease. nih.gov Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain. nih.gov Various studies have highlighted that a deficiency in cholinergic neurons is a significant contributor to the cognitive and behavioral symptoms associated with dementia and Alzheimer's disease. nih.gov Thiazole-containing compounds have emerged as a promising class of acetylcholinesterase inhibitors. nih.gov

While direct studies on this compound are not extensively documented in publicly available research, the broader class of thiazole derivatives has demonstrated a range of activities against cholinesterase enzymes. For instance, a study on certain 5-nitrothiophene-thiazole derivatives showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). At a concentration of 80 µg/mL, these compounds exhibited inhibition percentages ranging from 33.66% to 47.96% against AChE and 13.03% to 63.29% against BuChE. cumhuriyet.edu.tr Another study synthesized two series of thiazole compounds and reported weak anticholinesterase activity against both AChE and BuChE. dergipark.org.tr

In the realm of carbonic anhydrase inhibition, thiazole derivatives have also shown significant promise. Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net

Several research groups have synthesized and evaluated thiazole-based compounds as inhibitors of various human carbonic anhydrase (hCA) isoforms. For example, a series of 1,3-thiazole sulfonamides were investigated for their inhibitory properties against hCA I, II, IX, and XII. nih.gov Another study on thiazole derivatives reported IC50 values for enzyme inhibition in the range of 2.661–22.712 μM for hCA I and 5.372–26.813 μM for hCA II. researchgate.net

Furthermore, hybrid molecules incorporating the thiazole scaffold have been designed to target specific CA isoforms. A series of thiazole-coumarin hybrids were synthesized and found to be potent and selective inhibitors of hCA IX and XII, with some compounds exhibiting inhibition constants in the nanomolar range. nih.gov For instance, one of the tested compounds with a 4-methoxy substitution showed an activity of 90.9 nM against the hCA XII isoform. nih.gov Similarly, 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized and evaluated as carbonic anhydrase inhibitors, with one compound demonstrating an IC50 value of 0.402 ± 0.017 μM, which was more potent than the standard reference, acetazolamide (B1664987) (IC50 = 0.998 ± 0.046 μM).

The following table summarizes the inhibitory activities of various thiazole derivatives against acetylcholinesterase and carbonic anhydrase isoforms from selected studies.

Compound ClassTarget EnzymeActivity MeasurementValue
5-Nitrothiophene-Thiazole DerivativesAcetylcholinesterase (AChE)% Inhibition at 80 µg/mL33.66–47.96%
5-Nitrothiophene-Thiazole DerivativesButyrylcholinesterase (BuChE)% Inhibition at 80 µg/mL13.03–63.29%
Thiazole DerivativesHuman Carbonic Anhydrase I (hCA I)IC502.661–22.712 μM
Thiazole DerivativesHuman Carbonic Anhydrase II (hCA II)IC505.372–26.813 μM
Thiazole-Coumarin Hybrid (with 4-methoxy substitution)Human Carbonic Anhydrase XII (hCA XII)Ki90.9 nM
1,3,4-Thiadiazole-Thiazolidinone Hybrid (Compound 7i)Carbonic AnhydraseIC500.402 ± 0.017 μM
Acetazolamide (Standard)Carbonic AnhydraseIC500.998 ± 0.046 μM

These findings underscore the versatility of the thiazole scaffold in engaging with a variety of biologically significant enzymes. The data from these in vitro studies provide a strong rationale for the further exploration and optimization of ethynyl thiazole derivatives as potential therapeutic agents targeting acetylcholinesterase and carbonic anhydrases.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-2-ethynyl-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Thiazole derivatives are typically synthesized via cyclization of thioamides with α-halo ketones or via Huisgen 1,3-dipolar cycloaddition for ethynyl-substituted analogs. For this compound, a two-step approach is recommended: (i) Thiazole core formation : React 2-ethylthioamide with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). (ii) Ethynyl introduction : Use Sonogashira coupling with terminal alkynes and Pd/Cu catalysts. Purity is validated via TLC, and yields are optimized by controlling stoichiometry (1:1.2 molar ratio of thioamide to propargyl bromide) and inert atmospheres .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethynyl protons at δ 2.5–3.0 ppm and thiazole ring protons at δ 7.0–8.5 ppm).
  • IR Spectroscopy : Confirm C≡C (2100–2260 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
  • Elemental Analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values.
  • X-ray Crystallography : Use SHELX-90 for phase determination and refinement. Hydrogen atoms are located via difference Fourier maps .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize compounds with binding energies < −7.0 kcal/mol.
  • DFT Analysis : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. A narrow energy gap (<4 eV) suggests higher bioactivity.
  • ADMET Prediction : Tools like SwissADME predict intestinal absorption (TPSA < 90 Ų) and CYP450 inhibition .

Q. What strategies resolve contradictions in spectral data for thiazole derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic/ethynyl protons).
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm nitrogen connectivity in the thiazole ring.
  • Cross-Validation : Compare experimental IR peaks (e.g., C≡C stretch) with DFT-simulated spectra .

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., C(4) chains for N–H∙∙∙S interactions).
  • SHELXL Refinement : Assign anisotropic displacement parameters to refine donor-acceptor distances (target: 2.6–3.2 Å).
  • Hirshfeld Surfaces : Map close contacts (>95% contribution from S∙∙∙H interactions) using CrystalExplorer .

Q. What crystallographic approaches handle twinned data or low-resolution structures for this compound?

  • Methodological Answer :
  • SHELXD Phase Annealing : For twinned data, use the Patterson seeding method with 10,000 trials to identify partial structures.
  • Twin Law Refinement : Apply a twin matrix (e.g., −h, −k, l) and refine twin fractions using SHELXL.
  • High-Resolution Cutoff : Exclude data beyond 1.2 Å resolution if Rint > 0.12 to improve model accuracy .

Q. How are in silico toxicity profiles evaluated for novel thiazole derivatives?

  • Methodological Answer :
  • ProTox-II : Predict LD₅₀ values (oral rat toxicity) and hepatotoxicity. Compounds with LD₅₀ > 500 mg/kg are prioritized.
  • AMES Test Simulation : Use admetSAR to assess mutagenicity (avoid derivatives with positive alerts for TA100 strain).
  • Carcinogenicity Risk : Check for structural alerts like nitro groups or polyaromatic systems .

Key Research Findings

  • Synthetic Yields : Ethynyl-substituted thiazoles show lower yields (40–55%) compared to alkyl analogs (70–85%) due to steric hindrance .
  • Biological Activity : Thiazole derivatives with 4-fluorophenyl substituents exhibit IC₅₀ values < 10 μM against MCF-7 breast cancer cells .
  • Crystallographic Data : Average C–S bond length in thiazole rings is 1.71 Å, with deviations >0.03 Å indicating steric strain .

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